molecular formula C12H22O6 B14260432 Acetic acid;octa-1,7-diene-2,7-diol CAS No. 225092-74-0

Acetic acid;octa-1,7-diene-2,7-diol

Cat. No.: B14260432
CAS No.: 225092-74-0
M. Wt: 262.30 g/mol
InChI Key: ISAPJBLHEONHQP-UHFFFAOYSA-N
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Description

Acetic acid;octa-1,7-diene-2,7-diol is a compound combining acetic acid (CH₃COOH) and octa-1,7-diene-2,7-diol. Octa-1,7-diene-2,7-diol features an 8-carbon chain with conjugated double bonds at positions 1–7 and hydroxyl groups at positions 2 and 5. The combination with acetic acid likely enhances solubility, reactivity, or chelation properties, making it relevant in polymer synthesis, metal ion adsorption, or natural product chemistry .

Properties

CAS No.

225092-74-0

Molecular Formula

C12H22O6

Molecular Weight

262.30 g/mol

IUPAC Name

acetic acid;octa-1,7-diene-2,7-diol

InChI

InChI=1S/C8H14O2.2C2H4O2/c1-7(9)5-3-4-6-8(2)10;2*1-2(3)4/h9-10H,1-6H2;2*1H3,(H,3,4)

InChI Key

ISAPJBLHEONHQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C=C(CCCCC(=C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;octa-1,7-diene-2,7-diol typically involves the reaction of octa-1,7-diene-2,7-diol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation of the diol groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;octa-1,7-diene-2,7-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds in the diene moiety to single bonds, resulting in saturated derivatives.

    Substitution: The hydroxyl groups in the diol can undergo substitution reactions with various reagents to form esters, ethers, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing double bonds.

    Substitution: Acetyl chloride (CH3COCl) or acetic anhydride (C4H6O3) are commonly used for acetylation reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Esters, ethers, or other substituted derivatives.

Scientific Research Applications

Acetic acid;octa-1,7-diene-2,7-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid;octa-1,7-diene-2,7-diol involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features
Acetic acid;octa-1,7-diene-2,7-diol* C₁₀H₁₆O₄ 200.23 g/mol Diol, Diene, Acetate Conjugated diene, vicinal diol, acetyl group
2,6-Dimethylocta-3,7-diene-2,6-diol C₁₀H₁₈O₂ 170.25 g/mol Diol, Diene, Methyl Branched methyl groups, non-conjugated diene
3,7-Dimethyl-1,7-octanediol C₁₀H₂₂O₂ 174.28 g/mol Diol, Branched chain Saturated chain, geminal diol
1,6-Octadien-3-ol, 3,7-dimethyl-, acetate C₁₂H₂₀O₂ 196.28 g/mol Ester, Alcohol, Diene Acetate ester, allylic alcohol

*Note: The molecular formula and weight for the target compound are inferred based on structural analogs.

Adsorption and Chelation Performance

Acetic acid-modified compounds, such as sludge-based biochar (ASBB), demonstrate enhanced uranium adsorption via:

Increased Porosity : Acetic acid treatment enlarges surface area (e.g., ASBB’s SSA increased by 35% compared to unmodified SBB ).

Functional Group Addition: –COOH groups introduced by acetic acid enable monodentate coordination with U(VI), achieving 97.8% removal efficiency .

In contrast, octa-1,7-diene-2,7-diol analogs may exhibit lower adsorption capacity unless modified with chelating groups like –COOH or amidoxime .

Research Findings and Data

Uranium Adsorption Performance

Adsorbent U(VI) Removal Efficiency Equilibrium Time Key Mechanism
Acetic acid-modified biochar 97.8% 5.0 min –COO⁻ coordination
Eucalyptus wood biochar 85% 60 min Physical adsorption
Amidoxime-functionalized PP 92% 30 min Chelation

Thermal and Chemical Stability

  • Acetic acid derivatives : Decompose above 200°C, releasing CO₂ and H₂O .
  • Diene-diol analogs : Susceptible to oxidation at the double bond, requiring inert storage conditions .

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